Lipophilicity (LogP) and Predicted Membrane Permeability: 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine vs. 3-Amino-5,6-dimethyl-1,2,4-triazine
5,6-Dimethyl-3-(methylthio)-1,2,4-triazine exhibits a calculated LogP of 0.6397, which is 1.29 log units higher than the LogP of its 3-amino analog (-0.4) [1]. This increased lipophilicity correlates with improved predicted membrane permeability and enhanced blood-brain barrier (BBB) penetration potential, making the methylthio derivative a more favorable starting point for CNS-targeted drug discovery programs .
Comparator LogP = -0.40
Δ = +1.04 log units
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.6397 |
| Comparator Or Baseline | 3-Amino-5,6-dimethyl-1,2,4-triazine, LogP = -0.4 |
| Quantified Difference | ΔLogP = 1.04 log units (target compound is more lipophilic) |
| Conditions | Calculated LogP using XLogP3 (PubChem/Chembase data) |
Why This Matters
Higher LogP indicates superior membrane permeability, a critical determinant of oral bioavailability and CNS penetration in drug discovery.
- [1] Chembase. 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine. Calculated Properties. Log P: 0.639709. View Source
